2-chloro-5-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide
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Overview
Description
2-chloro-5-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide, commonly known as CCABA, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound belongs to the class of benzamide derivatives and has been found to exhibit interesting biological properties that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of CCABA is not fully understood, but it has been proposed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Additionally, CCABA has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
CCABA has been found to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of cell cycle arrest, and the modulation of various signaling pathways involved in cell growth and proliferation. Additionally, CCABA has been found to exhibit antioxidant and neuroprotective properties, making it a potential candidate for the development of drugs for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCABA is its potent biological activity, which makes it a promising candidate for further research. Additionally, the synthesis of CCABA is relatively straightforward, making it easily accessible for laboratory experiments. However, one of the limitations of CCABA is its low solubility in water, which may limit its potential applications in certain experiments.
Future Directions
There are several future directions for the research on CCABA, including the development of more potent derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CCABA and its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. Finally, the potential use of CCABA as a diagnostic tool for the detection of cancer and other diseases should also be explored.
Synthesis Methods
The synthesis of CCABA can be achieved through various methods, including the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and 2-chloroacetyl chloride. The resulting compound is then purified through recrystallization to obtain pure CCABA.
Scientific Research Applications
CCABA has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, CCABA has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-chloro-5-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-15(2)11(17)8-5-7(3-4-9(8)13)14-10(16)6-12/h3-5H,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMYUJKOQALCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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